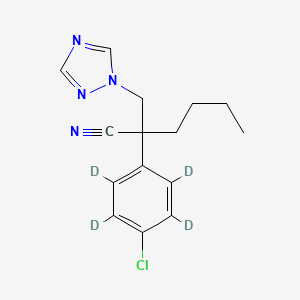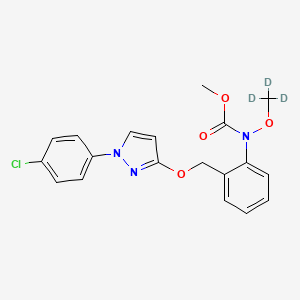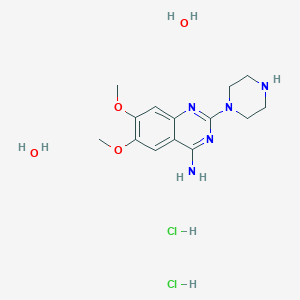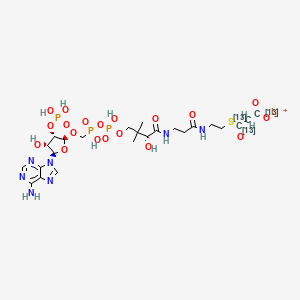
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is a stable isotope-labeled compound with the molecular formula C9H5D10N3O and a molecular weight of 191.30. It is used in various scientific research applications, including metabolic research, environmental studies, and clinical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 typically involves the use of stable isotope labeling techniques. The compound can be synthesized from N,N-diethyl-guanidine and ethyl acetoacetate through a series of chemical reactions. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes strict quality control measures to ensure the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
Mecanismo De Acción
The mechanism of action of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, such as HIV-1 capsid and human cyclophilin A, which play essential roles in HIV-1 assembly and replication. The stable isotope labeling allows researchers to study the compound’s effects on metabolic pathways and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diethylamino-6-hydroxy-4-methylpyrimidine (unlabeled)
- 2-Diethylamino-6-methyl-4-pyrimidinol
- 2-Diethylamino-4-hydroxy-6-methylpyrimidine
Uniqueness
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage over similar unlabeled compounds, making it highly valuable in metabolic research, environmental studies, and clinical diagnostics.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
191.30 g/mol |
Nombre IUPAC |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)/i1D3,2D3,4D2,5D2 |
Clave InChI |
NQCPECCCWDWTJJ-IZUSZFKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(C1=NC(=CC(=O)N1)C)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCN(CC)C1=NC(=CC(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)


![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

